molecular formula C26H18N2O3 B2602025 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide CAS No. 361173-27-5

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide

Cat. No.: B2602025
CAS No.: 361173-27-5
M. Wt: 406.441
InChI Key: GJZRSWJAIZMECO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological and photophysical properties, making them valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary targets of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide Similar compounds have been reported to exhibit antimicrobial activity

Mode of Action

The exact mode of action of This compound Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may interact with microbial cells, leading to their inhibition or destruction

Biochemical Pathways

The biochemical pathways affected by This compound Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or destruction

Result of Action

The molecular and cellular effects of This compound Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound may lead to the inhibition or destruction of microbial cells

Biochemical Analysis

Biochemical Properties

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial activity against several bacterial and fungal strains .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It has been found to exhibit anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst, such as a nanocatalyst or metal catalyst, under reflux conditions . The reaction is carried out in a solvent like ethanol or water, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction may produce benzoxazole-2-ylmethanol .

Scientific Research Applications

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3/c29-25(18-12-16-22(17-13-18)30-21-6-2-1-3-7-21)27-20-14-10-19(11-15-20)26-28-23-8-4-5-9-24(23)31-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZRSWJAIZMECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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